Antiparasitic Activity Against Trypanosoma cruzi: T-Cadinol vs. Benznidazole Reference Standard
T-Cadinol demonstrates concentration-dependent in vitro activity against both clinically relevant life cycle stages of Trypanosoma cruzi, with a selectivity index (SI) >12 calculated from mammalian cytotoxicity [1]. In direct comparison, the reference drug benznidazole exhibits an IC₅₀ of 5.0 µM against intracellular amastigotes and a CC₅₀ of 190.6 µM, yielding an SI of 38.1 [1]. T-Cadinol's mechanism involves mitochondrial hyperpolarization and decreased reactive oxygen species, distinct from benznidazole's nitro-reductive activation [1].
| Evidence Dimension | Anti-T. cruzi potency (amastigote form) and selectivity index |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (amastigotes); SI >12 |
| Comparator Or Baseline | Benznidazole: IC₅₀ = 5.0 µM; SI = 38.1 |
| Quantified Difference | T-Cadinol is 3-fold less potent than benznidazole but retains a therapeutically meaningful SI >12; mechanism of action is non-overlapping |
| Conditions | Intracellular amastigote assay in mammalian host cells; mammalian cytotoxicity (CC₅₀) determined in parallel |
Why This Matters
A selectivity index >12 establishes T-cadinol as a viable starting point for Chagas disease drug discovery campaigns, particularly valuable in regions where benznidazole resistance or intolerance limits therapeutic options.
- [1] Dos Santos AL, et al. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi. Front Pharmacol. 2021;12:734127. doi:10.3389/fphar.2021.734127 View Source
